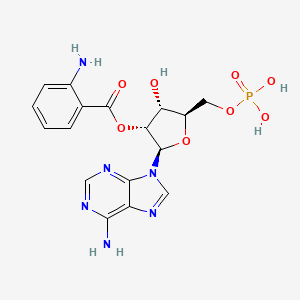

2'-O-Anthraniloyl AMP

説明

Significance of Nucleotide Analogs in Enzyme Mechanism Elucidation

Nucleotide analogs are powerful tools for dissecting the mechanisms of enzymes, particularly those that bind or metabolize nucleotides, such as polymerases and kinases. nih.gov These synthetic molecules can be designed to act as inhibitors or alternative substrates, providing critical insights into enzyme function. mdpi.com For instance, analogs can be modified at the sugar moiety, the nucleobase, or the phosphate (B84403) chain. uw.edu.pl Such modifications can render the analog resistant to enzymatic degradation, allowing it to act as a stable ligand for structural and biophysical studies. uw.edu.pl

By observing how these analogs interact with an enzyme—whether they bind, are processed, or inhibit activity—researchers can deduce the specific requirements of the enzyme's active site. For example, non-hydrolyzable analogs can "trap" an enzyme in a particular conformational state, allowing for the study of transient steps in the catalytic cycle. plos.org This approach has been crucial in understanding the mechanisms of DNA and RNA polymerases, where analogs have helped to clarify the processes of nucleotide incorporation and chain termination. nih.govwgtn.ac.nz The use of these mimics allows for detailed kinetic and structural analysis, revealing the intricate details of enzyme-substrate interactions and the dynamics of catalysis. nih.govmdpi.com

Overview of Fluorescent Nucleotide Probes in Biological Systems

Among the various types of nucleotide analogs, fluorescent probes are particularly valuable due to their ability to provide real-time, dynamic information about molecular events. frontiersin.org These probes are nucleotides that have been chemically linked to a fluorophore—a molecule that absorbs light at one wavelength and emits it at a longer wavelength. frontiersin.orgnih.gov The fluorescence properties of these probes, such as intensity, lifetime, and polarization, are often sensitive to the local environment. frontiersin.orgthermofisher.com

When a fluorescent nucleotide analog binds to a protein or is incorporated into a nucleic acid, changes in its environment can lead to a detectable change in its fluorescence signal. frontiersin.org This phenomenon allows researchers to monitor a wide range of biological processes, including:

Enzyme kinetics: Tracking the binding and turnover of substrates by enzymes. koreascience.kr

Protein-nucleic acid interactions: Observing the association and dissociation of proteins from DNA or RNA. frontiersin.org

Conformational changes: Detecting structural rearrangements in proteins and nucleic acids. frontiersin.orgnih.gov

Cellular imaging: Visualizing the localization and dynamics of nucleic acids within living cells. rsc.org

An ideal fluorescent nucleotide probe should possess high affinity and specificity for its target, be stable under physiological conditions, and exhibit a significant change in fluorescence upon interaction with its target to ensure a high signal-to-background ratio. nih.gov The development of such probes has greatly expanded the toolkit for molecular and cellular biology. nih.govbeilstein-journals.org

Historical Context of 2'-O-Anthraniloyl AMP Development

The anthraniloyl group, specifically the N-methylanthraniloyl (MANT) and anthraniloyl moieties, emerged as a useful fluorescent reporter group for nucleotides. These small, environmentally sensitive fluorophores can be attached to the ribose ring of a nucleotide, typically at the 2'- or 3'-hydroxyl position. thermofisher.comnih.gov The synthesis of ribose-modified fluorescent analogs of adenine (B156593) and guanine (B1146940) nucleotides, including anthraniloyl derivatives, was described in the early 1980s. caymanchem.com

These modified nucleotides, such as 2’(3’)-O-(N-methylanthraniloyl) derivatives (MANT-nucleotides), proved to be valuable substrates for a variety of enzymes, including kinases and ATPases, often with only slightly altered kinetic parameters compared to their natural counterparts. nih.gov The fluorescence of the MANT group is sensitive to its local environment, making it a powerful probe for studying nucleotide-protein interactions. thermofisher.comwisc.edu For example, the fluorescence of MANT-ATP increases upon binding to certain proteins, allowing for direct detection of this interaction. thermofisher.com

This compound (Ant-AMP) and its N-methylated counterpart, MANT-AMP, are part of this class of fluorescent analogs. This compound has been used as a synthetic substrate to study enzymes like myo-inositol monophosphatase. nih.gov The development of these anthraniloyl- and MANT-modified nucleotides provided researchers with a new set of tools for stopped-flow kinetic studies and for analyzing the intricate mechanisms of nucleotide-binding proteins. koreascience.krjenabioscience.com The synthesis of mimics of the anthraniloyl-AMP reaction intermediate has also been a strategy in developing inhibitors for enzymes like PqsA in Pseudomonas aeruginosa. acs.orgmdpi.comnih.gov

Research Findings and Properties of this compound

Detailed studies have characterized the properties and enzymatic interactions of this compound and its derivatives.

Spectroscopic and Physical Properties

The key feature of this compound is its intrinsic fluorescence, which allows it to be used as a reporter molecule. The spectroscopic properties are crucial for its application in biochemical assays.

| Property | Value | Reference |

| Maximum Absorption (λmax) | 255 nm / 355 nm | jenabioscience.com |

| Molar Extinction Coefficient (ε) | 23.3 / 5.8 L mmol⁻¹ cm⁻¹ (at λmax) | jenabioscience.com |

| Excitation Wavelength (λexc) | 355 nm | jenabioscience.com |

| Emission Wavelength (λem) | 448 nm | jenabioscience.com |

| Molecular Formula (free acid) | C₁₈H₂₁N₆O₈P | jenabioscience.com |

| Molecular Weight (free acid) | 480.37 g/mol | jenabioscience.com |

Table 1: Spectroscopic and physical data for 2'/3'-(N-Methyl-anthraniloyl)-adenosine-5'-monophosphate (Mant-AMP).

Enzymatic Interactions and Research Applications

This compound and related compounds have been instrumental in studying various enzyme systems.

myo-Inositol Monophosphatase: This enzyme was shown to catalyze the dephosphorylation of the synthetic substrate anthraniloyl-2'-AMP. nih.gov Binding of this fluorescent substrate to a terbium-substituted version of the enzyme allowed for distance measurements within the active site using luminescence resonance energy transfer. nih.gov

Cyclic Nucleotide Phosphodiesterases: 2'-O-anthraniloyl derivatives of cyclic nucleotides like cAMP and cGMP have been used as pseudosubstrates to compare the kinetic properties of different phosphodiesterase isozymes. nih.gov The substitution at the 2'-O-position generally resulted in a significant decrease in the maximum reaction velocity (Vmax) with minimal effect on the Michaelis constant (Km), providing insights into substrate specificity. nih.gov

Anthranilyl-CoA Synthetase (PqsA): Analogs of the anthranilyl-AMP intermediate are potent inhibitors of PqsA, an enzyme critical for quorum sensing in Pseudomonas aeruginosa. acs.org This research highlights the potential of using anthraniloyl-AMP mimics as a basis for developing anti-virulence therapeutics. acs.orgmdpi.com

Aminoacyl-tRNA Synthetase (aa-tRNA) Mimicry: 2'- and 3'-O-anthraniloyl adenosine (B11128) and their 5'-phosphate derivatives have been used as minimal mimics of aminoacyl-tRNA. diva-portal.org Studies showed that the 3'-O-anthraniloyl version binds more effectively to the Elongation Factor-Tu (EF-Tu) GTP complex, shedding light on the conformational requirements for this crucial step in protein synthesis. diva-portal.org

Structure

3D Structure

特性

分子式 |

C17H19N6O8P |

|---|---|

分子量 |

466.3 g/mol |

IUPAC名 |

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-yl] 2-aminobenzoate |

InChI |

InChI=1S/C17H19N6O8P/c18-9-4-2-1-3-8(9)17(25)31-13-12(24)10(5-29-32(26,27)28)30-16(13)23-7-22-11-14(19)20-6-21-15(11)23/h1-4,6-7,10,12-13,16,24H,5,18H2,(H2,19,20,21)(H2,26,27,28)/t10-,12-,13-,16-/m1/s1 |

InChIキー |

SVECXPKOHPSQAS-XNIJJKJLSA-N |

異性体SMILES |

C1=CC=C(C(=C1)C(=O)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)COP(=O)(O)O)O)N |

正規SMILES |

C1=CC=C(C(=C1)C(=O)OC2C(C(OC2N3C=NC4=C(N=CN=C43)N)COP(=O)(O)O)O)N |

同義語 |

2'-O-(2-aminobenzoyl)adenosine 5'-(dihydrogen phosphate) 2'-O-anthraniloyl adenosine monophosphate 2'-O-anthraniloyl AMP ANT-AMP anthraniloyl-2'-AMP |

製品の起源 |

United States |

Synthetic Methodologies and Analog Development for 2 O Anthraniloyl Amp

Chemical Synthesis Pathways of 2'-O-Anthraniloyl AMP

The primary method for the synthesis of 2'-O-anthraniloyl derivatives of nucleotides involves the reaction of the parent nucleotide with isatoic anhydride (B1165640) in an aqueous solution under mild pH and temperature conditions. This reaction leads to the acylation of the ribose hydroxyl groups. While this method can produce a mixture of 2'- and 3'-O-anthraniloyl isomers, the reaction conditions can be optimized to favor the formation of the 2'-O-anthraniloyl product. The reaction of adenosine (B11128) 5'-monophosphate (AMP) with isatoic anhydride at a controlled pH results in the formation of this compound.

The general reaction scheme involves the nucleophilic attack of the hydroxyl group of the ribose on the carbonyl carbon of isatoic anhydride, leading to the opening of the anhydride ring and the formation of an ester linkage. The selectivity for the 2'-hydroxyl group over the 3'-hydroxyl group can be influenced by factors such as pH, temperature, and the presence of protecting groups.

Design and Synthesis of this compound Mimics and Derivatives

The development of mimics and derivatives of 2'-O-Ant-AMP is driven by the need for probes with altered properties, such as enhanced stability, different fluorescence characteristics, or modified biological activity. Key strategies include modifications to the phosphate (B84403) backbone, the ribose sugar, and the adenine (B156593) base.

Triazole Nucleoside-Based Analogs

To create more metabolically stable analogs, the labile phosphodiester linkage of 2'-O-Ant-AMP can be replaced with a neutral triazole linker. nih.gov The synthesis of these triazole-based mimics involves a multi-step process. nih.gov

The general synthetic route begins with the synthesis of anthranilamide intermediates containing a terminal alkyne. scispace.com Concurrently, a nucleoside azide (B81097) is prepared. For instance, a primary hydroxyl group of a nucleoside like thymidine (B127349) can be selectively tosylated and then converted to an azide via nucleophilic substitution with sodium azide. nih.govscispace.com

The final step is a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction between the anthranilamide alkyne and the nucleoside azide. nih.govscispace.com This reaction, typically carried with a copper(II) sulfate (B86663) catalyst and a reducing agent like sodium ascorbate, yields the desired 1,4-disubstituted triazole nucleoside analog. nih.gov This approach has been successfully used to synthesize mimics based on thymidine, 2'-deoxyuridine, and 2'-deoxycytidine. nih.gov

Sulfonyladenosine-Based Mimics

Sulfonyladenosine-based mimics of the anthranilyl-AMP intermediate have been designed as potent inhibitors of enzymes like PqsA, an anthranilyl-CoA synthetase. acs.orgcsic.es These mimics, such as anthranilyl-AMS and its sulfamide (B24259) analog anthranilyl-AMSN, replace the phosphate group with a sulfonyl or sulfamoyl group, respectively. nih.govacs.orgcsic.es

The synthesis of these sulfonyladenosine analogs generally involves the coupling of an appropriately protected adenosine derivative with a substituted sulfonyl chloride. For instance, the synthesis of anthranilyl-AMS (anthranilyl-sulfonyladenosine) involves the reaction of an adenosine derivative with anthranilyl sulfonyl chloride. nih.gov These mimics have shown significant inhibitory activity against PqsA, thereby blocking quinolone biosynthesis in pathogens like Pseudomonas aeruginosa. acs.orgfrontiersin.org

| Compound Name | Structure | Key Feature |

| Anthranilyl-AMS | Sulfonyladenosine derivative | Mimics the anthranilyl-AMP intermediate |

| Anthranilyl-AMSN | Sulfamide analog of anthranilyl-AMS | Enhanced inhibitory potency against PqsA |

N-Methylanthraniloyl Derivatives

N-methylanthraniloyl (MANT) derivatives of nucleotides are widely used fluorescent probes. The synthesis of 2'-O-(N-methylanthraniloyl)-AMP (2'-O-MANT-AMP) is achieved by reacting AMP with N-methylisatoic anhydride. nih.gov This reaction is analogous to the synthesis with isatoic anhydride and yields a fluorescent product with a longer emission wavelength and a higher quantum yield in water compared to the non-methylated anthraniloyl derivative. nih.gov

The synthesis of various MANT-substituted purine (B94841) and pyrimidine (B1678525) 3',5'-cyclic nucleotides has also been reported, highlighting the versatility of N-methylisatoic anhydride as a reagent for introducing the MANT fluorophore. nih.gov

Strategies for Introducing the Anthraniloyl Moiety at the 2'-O Position

The selective acylation of the 2'-hydroxyl group of ribonucleosides in the presence of the 3'-hydroxyl group is a key challenge in the synthesis of 2'-O-anthraniloyl derivatives. Several strategies have been developed to achieve this selectivity.

One common approach is the direct acylation of the unprotected ribonucleoside or ribonucleotide with isatoic anhydride or N-methylisatoic anhydride in an aqueous solution at a specific pH. nih.govacs.org While this can lead to a mixture of 2'- and 3'-isomers, the reaction conditions can be tuned to favor the 2'-O-acylated product. The relative nucleophilicity of the 2'- and 3'-hydroxyl groups can be influenced by the conformation of the ribose ring and the pH of the medium.

Another strategy involves the use of protecting groups. For instance, the 3'- and 5'-hydroxyl groups can be protected with bulky groups, leaving the 2'-hydroxyl group accessible for acylation. Following the introduction of the anthraniloyl moiety, the protecting groups are removed to yield the desired 2'-O-anthraniloyl nucleoside or nucleotide.

More advanced methods for selective 2'-O-acylation include enzyme-catalyzed reactions and the use of specific activating agents that favor reaction at the 2'-position.

Purification and Characterization Techniques for Synthetic Products

The purification of this compound and its analogs is crucial to remove unreacted starting materials, isomeric byproducts, and other impurities. High-performance liquid chromatography (HPLC) is the most common and effective method for this purpose. elementlabsolutions.comthermofisher.com

Purification Techniques:

| Technique | Principle | Application |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. The anthraniloyl group increases the hydrophobicity of the nucleotide, allowing for separation from the more polar, unreacted AMP. elementlabsolutions.com | Primary method for purifying this compound and its derivatives. nih.govthermofisher.com |

| Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) | An ion-pairing agent is added to the mobile phase to interact with the negatively charged phosphate groups of the nucleotides, enhancing their retention on the reversed-phase column and improving separation. ymc.co.jp | Useful for separating oligonucleotides and nucleotide derivatives with high resolution. ymc.co.jp |

| Anion-Exchange Chromatography | Separation based on the net negative charge of the phosphate groups. ymc.co.jp | Can be used to separate nucleotides based on the number of phosphate groups. |

| Thin-Layer Chromatography (TLC) | A simple and rapid method for monitoring reaction progress and for preliminary purity assessment. | Often used in conjunction with other purification techniques. |

Characterization Techniques:

Once purified, the identity and purity of the synthetic products are confirmed using various spectroscopic techniques.

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including the position of the anthraniloyl group on the ribose ring. 1H, 13C, and 31P NMR are used to confirm the structure of the nucleotide and the presence of the anthraniloyl moiety. chemrxiv.org 2D NMR techniques like COSY and HSQC can further elucidate the connectivity of the molecule. hamiltoncompany.com |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound, confirming its identity. nih.govnih.gov High-resolution mass spectrometry provides the exact mass, which can be used to determine the elemental composition. |

| UV-Visible Spectroscopy | Used to determine the concentration of the nucleotide solution and to confirm the presence of the anthraniloyl chromophore, which has a characteristic absorption maximum. |

| Fluorescence Spectroscopy | Characterizes the fluorescent properties of the anthraniloyl derivatives, including their excitation and emission maxima and quantum yields. nih.gov |

Enzymatic Interactions and Biochemical Roles of 2 O Anthraniloyl Amp

Substrate Activity and Inhibition Kinetics with Phosphodiesterases

Cyclic Nucleotide Phosphodiesterase Isozymes (e.g., 3',5'-Cyclic-AMP Phosphodiesterase, 3',5'-Cyclic-GMP Phosphodiesterase)

2'-O-Anthraniloyl derivatives of cyclic nucleotides, including 2'-O-anthraniloyl cAMP (Ant-cAMP) and 2'-O-anthraniloyl cGMP (Ant-cGMP), have been characterized as substrates for various cyclic nucleotide phosphodiesterase (PDE) isozymes. nih.govnih.gov These enzymes are crucial in signal transduction pathways by catalyzing the hydrolysis of cyclic AMP (cAMP) and cyclic GMP (cGMP). Studies have demonstrated that Ant-cAMP and its N-methylated counterpart are hydrolyzed by calmodulin-dependent 3',5'-cyclic nucleotide phosphodiesterases from bovine brain and heart. nih.gov Similarly, Ant-cGMP has been shown to be a substrate for cGMP-specific, cGMP-binding phosphodiesterase (PDE5). researchmap.jp The hydrolysis of these fluorescent analogs allows for continuous monitoring of enzyme activity, making them useful tools for studying PDE kinetics. nih.gov

The substrate efficacy of these anthraniloyl derivatives is generally lower than that of the native substrates, cAMP and cGMP. For instance, 2'-O-anthraniloyl derivatives were found to be 15-24% as effective as cAMP when interacting with beef heart cyclic nucleotide phosphodiesterase. nih.gov The substitution at the 2'-O-position of the cyclic nucleotides results in significantly lower maximal velocities (Vmax), ranging from 1-11% of those observed with the natural substrates. nih.gov This reduced activity is thought to be related to the formation of an intramolecular hydrogen bond, which may decrease electrostatic interactions within the enzyme's active site. nih.gov

Kinetic Parameter Determination (e.g., Km, Vmax)

Kinetic studies have been conducted to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the hydrolysis of 2'-O-anthraniloyl cyclic nucleotides by various PDE isozymes. For calmodulin-dependent PDEs, substitution at the 2'-O-position had a minimal effect on the Km value, while significantly reducing the Vmax. nih.gov However, with the exception of the heart isoform, most isozymes exhibited higher Km and Vmax values with the anthraniloyl derivatives. nih.gov

For beef heart cyclic nucleotide phosphodiesterase, two apparent Km values were obtained for the cAMP derivatives (3-4 µM and 36-76 µM), while a single value (10-18 µM) was determined for the cGMP derivatives. nih.gov In the case of the isolated catalytic domain of human PDE5, the apparent fifty percent inhibition of tritiated cGMP breakdown by mant-cGMP (a related N-methylanthraniloyl derivative) occurred at a concentration of 7.5 +/- 1.4 µM, which is comparable to the published Km for cGMP (5.5 ± 0.5 μM). medwinpublishers.com

Interactive Table: Kinetic Parameters of 2'-O-Anthraniloyl Cyclic Nucleotides with Phosphodiesterases

| Enzyme/Isozyme | Substrate | Km (µM) | Vmax (% of native substrate) | Source |

| Calmodulin-dependent PDE (Brain, high Mr) | 2'-O-anthraniloyl derivatives | Higher than native | Higher than native | nih.gov |

| Calmodulin-dependent PDE (Brain, low Mr) | 2'-O-anthraniloyl derivatives | Higher than native | Higher than native | nih.gov |

| Calmodulin-dependent PDE (Heart) | 2'-O-anthraniloyl derivatives | Minimal effect | 1-11% | nih.gov |

| Beef Heart Cyclic Nucleotide PDE | 2'-O-anthraniloyl cAMP | 3-4 and 36-76 | 15-24% | nih.gov |

| Beef Heart Cyclic Nucleotide PDE | 2'-O-anthraniloyl cGMP | 10-18 | Not specified | nih.gov |

| Human PDE5 C domain | mant-cGMP | ~7.5 (IC50) | Not specified | medwinpublishers.com |

Comparative Studies with Native Substrates

Comparative kinetic analyses reveal important distinctions between the enzymatic processing of 2'-O-anthraniloyl cyclic nucleotides and their native counterparts. The modification at the 2'-O-position generally leads to a decrease in the efficiency of hydrolysis by PDEs. nih.govnih.gov While the affinity (Km) for the enzyme may not be drastically altered, the rate of turnover (Vmax) is consistently and significantly lower. nih.gov

This difference in enzymatic handling is attributed to the steric and electronic effects of the anthraniloyl group. The bulky substituent at the 2'-hydroxyl position can influence the substrate's conformation and its fit within the active site of the phosphodiesterase. nih.gov The observed decrease in Vmax suggests that the catalytic step of the reaction is impeded, possibly due to altered positioning of the scissile phosphodiester bond relative to the catalytic residues of the enzyme. nih.gov Despite their reduced efficiency as substrates, the fluorescent properties of these analogs make them invaluable for studying the kinetics and mechanisms of phosphodiesterases. nih.govnih.gov

Dephosphorylation by Phosphohydrolases

Myo-Inositol Monophosphatase Activity

2'-O-Anthraniloyl AMP has been identified as a synthetic substrate for myo-inositol monophosphatase, an enzyme that catalyzes the dephosphorylation of myo-inositol monophosphates. nih.gov The hydrolysis of this compound by this enzyme can be monitored through changes in fluorescence, providing a convenient assay for its activity. nih.gov The binding of this fluorescent substrate to the enzyme has been studied using luminescence spectroscopy, particularly with the terbium(III)-substituted enzyme. nih.gov

Role in Dephosphorylation Mechanisms

Studies utilizing this compound have provided insights into the dephosphorylation mechanism of myo-inositol monophosphatase. The binding of the substrate to the enzyme has been characterized, with a dissociation constant (Kd) of 5 µM at pH 7.5 for a related synthetic substrate, anthraniloyl-beta-glycerol-P. nih.gov Luminescence resonance energy transfer experiments between the anthraniloyl chromophore of the substrate and a terbium ion bound to the enzyme have allowed for the calculation of the distance between the substrate's donor moiety and the enzyme-bound metal ion, which was determined to be approximately 10 Å. nih.govnih.gov

These spectroscopic studies support the model where the substrate and a metal ion cofactor, such as Mg(II) or Tb(III), interact within a common binding domain of the protein. nih.govnih.gov Interestingly, while the phosphate (B84403) ion, a competitive inhibitor, perturbs the luminescence of the bound terbium, the substrate itself does not, suggesting that the phosphate group of the substrate may not be in direct contact with the coordinated metal ion during the initial binding phase. nih.gov The catalytic activity of myo-inositol monophosphatase is completely dependent on Mg(II) ions, which also appear to stabilize the secondary structure of the enzyme. nih.gov

Interaction with Acyl-CoA Synthetases: Focus on PqsA (Anthraniloyl-CoA Synthetase)

Acyl-CoA synthetases (ACSs) are a family of enzymes crucial for the activation of fatty acids and other carboxylic acids by converting them into their corresponding CoA thioesters. frontiersin.org This activation is an ATP-dependent, two-step process that initially forms an acyl-AMP intermediate. frontiersin.org Within this family, the enzyme PqsA, an anthraniloyl-CoA synthetase, holds a pivotal position in the biosynthesis of quinolone signaling molecules in the bacterium Pseudomonas aeruginosa. mdpi.com

This compound as a Biosynthetic Intermediate in Quinolone Signaling

The biosynthesis of 2-alkyl-4(1H)-quinolones (AQs), which are key signaling molecules in the Pseudomonas aeruginosa quorum sensing system, is initiated by the enzyme PqsA. mdpi.comnih.gov PqsA catalyzes the activation of anthranilic acid, the primary precursor for quinolone synthesis. mdpi.com This activation process involves the formation of a tightly bound reaction intermediate, 2'-O-anthraniloyl-AMP. mdpi.comacs.org Subsequently, PqsA facilitates the thioesterification of this intermediate with coenzyme A (CoA) to produce anthraniloyl-CoA. mdpi.comacs.org This anthraniloyl-CoA then enters the downstream pathway, leading to the production of various quinolone signals, including 2-heptyl-4(1H)-quinolone (HHQ) and the Pseudomonas Quinolone Signal (PQS). mdpi.com The formation of 2'-O-anthraniloyl-AMP is therefore a critical, rate-limiting step in the entire quinolone signaling cascade. nih.gov

Mimicry and Inhibition of PqsA

The essential role of 2'-O-anthraniloyl-AMP in quinolone biosynthesis makes its generating enzyme, PqsA, an attractive target for the development of novel anti-virulence agents against P. aeruginosa. acs.orgnih.gov Researchers have successfully designed and synthesized mimics of the 2'-O-anthraniloyl-AMP intermediate to act as inhibitors of PqsA. acs.orgnih.gov These mimics are designed to bind tightly to the active site of PqsA, thereby blocking the formation of the natural intermediate and halting the production of quinolone signals. acs.org

For instance, sulfonyladenosine-based mimics, such as anthranilyl-AMS and anthranilyl-AMSN, have been shown to be potent inhibitors of PqsA. acs.org These compounds effectively decrease the production of HHQ and PQS in P. aeruginosa. acs.org Similarly, halogenated derivatives of anthranilate and other anthraniloyl-AMP analogs have been investigated as PqsA inhibitors. researchgate.netnih.gov One such inhibitor, 6-fluoroanthranilate (6FABA), is a good substrate for PqsA and its corresponding 6-fluoroanthraniloyl-AMP intermediate binds to the enzyme in a manner similar to the natural ligand. researchgate.netbohrium.com Another compound, norharmane, has been identified as a competitive inhibitor that occupies the binding pocket of the adenine (B156593) ring in anthraniloyl-AMP. nih.govnih.gov

| Inhibitor | Type | Effect on Quinolone Production | Reference |

|---|---|---|---|

| Anthranilyl-AMS | Sulfonyladenosine-based mimic | Decreased HHQ and PQS production | acs.org |

| Anthranilyl-AMSN | Sulfonyladenosine-based mimic | Decreased HHQ and PQS production | acs.org |

| 6-Fluoroanthranilate (6FABA) | Anthranilate analog | Inhibits PQS production | researchgate.net |

| Norharmane | Competitive inhibitor | Decreased HHQ, HQNO, PQS, and 2-AA production | nih.gov |

Structural Basis of PqsA-2'-O-Anthraniloyl AMP Interaction

The structural understanding of how PqsA interacts with 2'-O-anthraniloyl-AMP has been greatly advanced by X-ray crystallography. nih.govrcsb.orgrcsb.org Crystal structures of the N-terminal domain of PqsA in complex with anthraniloyl-AMP have been determined at high resolution. nih.govrcsb.orgrcsb.org These structures reveal that PqsA belongs to a distinct subfamily of anthranilate-CoA ligases. nih.govresearchgate.net A key feature of this interaction is the recognition of the amino group of the anthranilate moiety through a water-mediated hydrogen bond. nih.govresearchgate.net The N-terminal domain of PqsA contains the active site that binds the anthraniloyl-AMP intermediate. researchgate.net Molecular docking studies with inhibitors like norharmane have further elucidated the binding interactions, showing that the inhibitor can occupy the adenine ring-binding pocket of the anthraniloyl-AMP intermediate. nih.gov Specifically, the amino group in the indole (B1671886) ring of norharmane forms hydrogen bonds with the side chain of aspartate 299 and the backbone nitrogen of glycine (B1666218) 279 within the PqsA active site. nih.gov

| PDB ID | Description | Resolution (Å) | Reference |

|---|---|---|---|

| 5OE3 | Crystal structure of the N-terminal domain of PqsA in complex with anthraniloyl-AMP (crystal form 1) | 1.43 | rcsb.org |

| 5OE4 | Crystal structure of the N-terminal domain of PqsA in complex with anthraniloyl-AMP (crystal form 2) | 1.90 | rcsb.org |

Impact on Quorum Sensing Systems (e.g., Pseudomonas aeruginosa PQS system)

The interaction between this compound and PqsA is at the heart of the Pseudomonas aeruginosa PQS quorum sensing system. nih.gov This signaling system is one of three major interconnected quorum sensing networks that regulate virulence factor production and biofilm formation in this opportunistic pathogen. nih.govnih.gov By serving as the precursor for PQS and HHQ, 2'-O-anthraniloyl-AMP indirectly influences the activation of the transcriptional regulator PqsR (also known as MvfR). nih.gov The PqsR-ligand complex then controls the expression of numerous virulence genes, including those involved in the biosynthesis of pyocyanin, a redox-active toxin. nih.govnih.gov

Inhibition of PqsA through mimics of 2'-O-anthraniloyl-AMP has been shown to significantly reduce the production of PQS and HHQ, thereby disrupting the entire PQS signaling cascade. acs.org This disruption can lead to a decrease in the production of virulence factors and a reduction in biofilm formation, highlighting the therapeutic potential of targeting this interaction to combat P. aeruginosa infections. nih.govnih.govnih.gov For example, treatment with the PqsA inhibitor norharmane resulted in a significant decrease in the production of HHQ, HQNO, PQS, and 2-AA. nih.gov

Role in Ligation Reactions and Nucleic Acid Processing

Beyond its role in bacterial signaling, the principle of adenylation, central to the formation of this compound, is a fundamental process in nucleic acid ligation reactions, particularly in the context of tRNA processing.

Adenylation in tRNA Ligase Mechanisms

Aminoacyl-tRNA synthetases (aaRS) are enzymes responsible for attaching the correct amino acid to its corresponding tRNA molecule, a process known as tRNA charging or aminoacylation. wikipedia.orgbyjus.com This crucial step in protein synthesis proceeds via a two-step reaction that mirrors the activation of anthranilic acid by PqsA. wikipedia.org In the first step, the aaRS binds ATP and the specific amino acid to form an aminoacyl-adenylate (aa-AMP), releasing pyrophosphate. wikipedia.orgbyjus.com This activated amino acid intermediate is then transferred to the 2'- or 3'-hydroxyl group of the terminal adenosine (B11128) of the tRNA, releasing AMP. wikipedia.org

Similarly, tRNA ligases, which are involved in tRNA splicing, also utilize an adenylation step. biorxiv.org In fungi and plants, the tripartite tRNA ligase Trl1 catalyzes the joining of pre-tRNA exon halves. biorxiv.org The ligation process involves the transfer of AMP to the 5'-phosphate end of the 3' exon, forming a 5'-5' RNA-adenylylate (AppRNA) intermediate. biorxiv.org Subsequently, a nucleophilic attack by the 3'-hydroxyl group on this RNA-adenylate forms the phosphodiester bond, completing the ligation and releasing AMP. biorxiv.org This adenylation step is a conserved and essential feature of these RNA processing enzymes. biorxiv.org

The aminoacyl-tRNA synthetases are categorized into two classes based on their structure and mechanism. wikipedia.orgnih.gov Class I enzymes typically attach the amino acid to the 2'-OH of the terminal adenosine, while Class II enzymes target the 3'-OH. wikipedia.org Regardless of the initial attachment site, the aminoacyl group can migrate between the 2' and 3' positions through transesterification. wikipedia.org

Analogous Interactions with RNA Capping Enzymes

The canonical mRNA capping process involves the sequential action of several enzymes that modify the 5' end of a nascent RNA transcript, a process crucial for its stability and translation. This pathway primarily utilizes Guanosine Triphosphate (GTP) as a substrate. While this compound is not a direct substrate in the main capping pathway, studies with similarly modified GTP analogs demonstrate the capacity of capping enzymes to accommodate bulky fluorescent groups on the ribose moiety.

Research has shown that the Vaccinia virus capping enzyme can successfully use anthraniloyl-GTP (Ant-GTP) and its 7-methylated derivative (Ant-m⁷GTP) as substrates to create fluorescently labeled mRNA caps. nih.govresearchgate.net In these studies, the anthraniloyl group, attached to the ribose of guanosine, did not prevent the enzyme from catalyzing the transfer of the modified GMP to the RNA. nih.gov This resulted in efficiently capped mRNA transcripts (60-100% efficiency) that were fluorescently labeled and remained functional for translation. nih.govresearchgate.net

Interestingly, the closely related N-methylanthraniloyl-GTP (Mant-GTP) was not an efficient substrate for the Vaccinia capping enzyme, suggesting that even a small structural difference (a single methyl group) can significantly disrupt the interaction with the enzyme's active site. nih.gov The successful use of Ant-GTP demonstrates that the active site of the capping enzyme possesses a degree of flexibility, allowing it to recognize and process nucleotides with substantial modifications at the 2' or 3' position of the ribose. nih.govcreative-biolabs.com This provides a strong analogous basis for understanding how other anthraniloyl-modified nucleotides might interact with the binding pockets of related enzymes. These findings are pivotal for developing fluorescent tools to monitor capping reactions and study the broader family of enzymes involved in nucleic acid metabolism. nih.govnih.gov

| Enzyme | Analog | Interaction Type | Key Findings | Citations |

|---|---|---|---|---|

| Vaccinia Capping Enzyme | Anthraniloyl-GTP (Ant-GTP) | Substrate | Efficiently incorporates the fluorescent analog to form a functional mRNA cap. | nih.govresearchgate.net |

| Vaccinia Capping Enzyme | N-methylanthraniloyl-GTP (Mant-GTP) | Not a Substrate | The N-methyl group disrupts the interaction with the enzyme's active site. | nih.gov |

General Interactions with Nucleotide-Binding Enzymes

This compound and its derivatives, particularly MANT-AMP, have been instrumental in characterizing a diverse array of nucleotide-binding enzymes. The change in fluorescence upon binding or enzymatic turnover allows for real-time kinetic analysis and determination of binding affinities.

Anthranilate-CoA Ligases: One of the most direct interactions involves anthranilate-CoA ligases, such as PqsA from Pseudomonas aeruginosa. This enzyme catalyzes the first step in the biosynthesis of quinolone signal molecules by activating anthranilic acid with ATP. This reaction proceeds through the formation of a tightly bound anthraniloyl-AMP intermediate within the enzyme's active site before the subsequent reaction with Coenzyme A. beilstein-journals.orgbohrium.com Crystal structures of the PqsA N-terminal domain have been solved in complex with this anthraniloyl-AMP intermediate, providing detailed structural insights into substrate activation. bohrium.com Mimetics and analogs of anthraniloyl-AMP have been developed as inhibitors of PqsA, highlighting its importance as a therapeutic target. beilstein-journals.orgnih.govntu.edu.sg

Kinases and ATPases: MANT-nucleotides are widely used to study the family of kinases and ATPases. For instance, the binding of MANT-ATP and MANT-ADP to the JAK2 tyrosine kinase domain has been characterized using Förster resonance energy transfer (FRET), yielding tight dissociation constants (Kd). nih.gov However, in the same study, MANT-AMP did not show any binding to JAK2. nih.gov In studies with Protein Kinase A, MANT-derivatives of ATP and ADP served as effective reporters to measure nucleotide affinity and probe conformational changes during the catalytic cycle. nih.gov Similarly, the α-kinase domain of Dictyostelium Myosin-II Heavy Chain Kinase A (MHCK-A) was shown to bind MANT-analogs, which allowed for the determination of Kd values for ATP, ADP, and AMP. nih.gov

Phosphodiesterases (PDEs): MANT-AMP is frequently used as a product standard and calibrator in fluorescence-based assays for cyclic nucleotide phosphodiesterases (PDEs). plos.org These enzymes hydrolyze cyclic nucleotides like cAMP to their corresponding 5'-monophosphate forms. The hydrolysis of fluorescent MANT-cAMP by PDEs results in the product MANT-AMP, and the associated change in fluorescence provides a direct measure of enzyme activity. plos.org

| Enzyme/Protein Class | Specific Enzyme Example | Analog Used | Interaction Type & Key Findings | Citations |

|---|---|---|---|---|

| Anthranilate-CoA Ligase | PqsA (P. aeruginosa) | Anthraniloyl-AMP | Reaction Intermediate: Forms as a stable, tightly bound intermediate during the enzyme's catalytic cycle. | beilstein-journals.orgbohrium.com |

| Tyrosine Kinase | JAK2 | MANT-AMP | No Binding: Unlike MANT-ATP and MANT-ADP, MANT-AMP did not bind to the kinase domain. | nih.gov |

| Serine/Threonine Kinase | Protein Kinase A | MANT-ADP | Binding Analog: Dissociation constant (Kd) was identical to that of unmodified ADP. | nih.gov |

| Atypical Protein Kinase | Myosin-II Heavy Chain Kinase A (MHCK-A) | MANT-analogs | Binding Analog: Used to determine a Kd of 160 ± 60 μM for AMP. | nih.gov |

| Phosphodiesterase (PDE) | Human PDEs | MANT-AMP | Product Standard: Used as a standard in assays measuring the hydrolysis of MANT-cAMP. | plos.org |

Mechanistic Insights from 2 O Anthraniloyl Amp Studies

Substrate Recognition and Binding Domain Analysis

Understanding how an enzyme recognizes and binds its specific substrate is fundamental to comprehending its function. 2'-O-Anthraniloyl AMP has been instrumental in delineating substrate binding domains and the specific interactions that govern recognition. In studies of the anthranilate-CoA ligase PqsA, an enzyme involved in the biosynthesis of the Pseudomonas quinolone signal (PQS), the complex with anthraniloyl-AMP revealed crucial details about substrate recognition. nih.govbohrium.com X-ray crystal structures of the N-terminal domain of PqsA in complex with anthraniloyl-AMP showed that PqsA belongs to a subfamily of anthranilate-CoA ligases that recognize the amino group of anthranilate through a water-mediated hydrogen bond. nih.govbohrium.compdbj.orgrcsb.org This level of detail is critical for understanding the enzyme's specificity and for the rational design of inhibitors. nih.govbohrium.com

Furthermore, comparative kinetic studies on calmodulin-dependent cyclic nucleotide phosphodiesterase isozymes utilized 2'-O-anthraniloyl derivatives of cAMP and cGMP to probe substrate specificity. nih.gov The substitution at the 2'-O-position of the cyclic nucleotides resulted in altered kinetic parameters (Vmax and Km), providing insights into how modifications to the substrate affect its interaction with the active site of different isozymes. nih.gov

Energy Transfer Mechanisms (e.g., FRET with Lanthanides)

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring distances at the molecular level, providing insights into the proximity and orientation of interacting molecules. bu.edu The anthraniloyl group of this compound serves as an excellent FRET donor. In a notable study, the binding of this fluorescent substrate to a terbium(III)-substituted myo-inositol monophosphatase was monitored using luminescence spectroscopy. nih.gov The anthraniloyl chromophore, when excited, sensitized the luminescence of the enzyme-bound terbium ion, a lanthanide. nih.gov This energy transfer allowed for the calculation of the distance between the donor (anthraniloyl moiety) and the acceptor (Tb(III)) to be approximately 10 angstroms. nih.gov This finding supported the hypothesis that the substrate and the lanthanide ion interact within a common binding domain of the protein. nih.gov Such FRET studies using lanthanide ions as acceptors are particularly advantageous due to their long emission lifetimes, which enables time-resolved measurements and can improve signal-to-background ratios. nih.gov

Probing Active Site Characteristics and Catalytic Mechanisms

The fluorescent properties of this compound make it an effective probe for characterizing the environment of an enzyme's active site and for studying the kinetics of catalytic reactions. americanchemicalsuppliers.com The changes in fluorescence upon binding can indicate the polarity and rigidity of the active site. For example, in the study of cytidine (B196190) monophosphate kinase, the observed spectral shifts suggested that the anthraniloyl group moves into a less polar, more protected environment upon binding. nih.gov

Moreover, by using this compound and its derivatives as substrates, researchers can monitor enzyme activity in real-time through changes in fluorescence. americanchemicalsuppliers.com This has been applied in comparative kinetic studies of phosphodiesterase isozymes, where the hydrolysis of 2'-O-anthraniloyl-cAMP and -cGMP was followed to determine kinetic parameters like Vmax and Km. nih.gov The study revealed that substitution at the 2'-O-position led to a decrease in Vmax, suggesting that the modification affects the catalytic efficiency of the enzymes. nih.gov This approach allows for a detailed investigation of the catalytic mechanism and the factors that influence it.

Structural Dynamics of Enzyme-Ligand Complexes (e.g., X-ray Crystallography of PqsA complexes)

X-ray crystallography provides a static, high-resolution picture of a molecule's three-dimensional structure. nih.gov When applied to enzyme-ligand complexes, it offers invaluable insights into the precise interactions that underpin substrate binding and catalysis. The crystallization of the N-terminal domain of PqsA in complex with anthraniloyl-AMP has been a significant achievement in understanding the structural basis of its function. nih.govbohrium.compdbj.orgrcsb.org

These crystal structures, solved at high resolutions of 1.4 Å and 1.9 Å, revealed the detailed architecture of the active site with the bound intermediate, anthraniloyl-AMP. pdbj.orgrcsb.orgrcsb.org The data showed that the N-terminal domain of PqsA is where the active site is located and where the natural ligand binds. researchgate.net The structure also highlighted a key water-mediated hydrogen bond responsible for recognizing the amino group of the anthranilate moiety. nih.govbohrium.comrcsb.org This detailed structural information is crucial for understanding the enzyme's mechanism and provides a template for the design of potent and specific inhibitors. nih.govbohrium.com

| PDB ID | Enzyme | Ligand | Resolution (Å) | Key Finding |

| 5OE3 | N-terminal domain of PqsA | This compound | 1.43 rcsb.org | Revealed a water-mediated hydrogen bond for anthranilate recognition. rcsb.org |

| 5OE4 | N-terminal domain of PqsA | This compound | 1.90 rcsb.org | Confirmed the binding mode of the anthraniloyl-AMP intermediate. rcsb.org |

Understanding Nucleotidyl Transfer Pathways

Nucleotidyl transfer, the transfer of a nucleotide monophosphate group, is a fundamental reaction in numerous biochemical pathways, catalyzed by enzymes such as ligases and polymerases. nih.gov The formation of this compound itself is a product of a nucleotidyl transfer reaction, where AMP is transferred to anthranilate. This intermediate is central to the biosynthesis of PQS in Pseudomonas aeruginosa. nih.govbohrium.com

The study of enzymes that utilize this compound or its analogs provides insights into the mechanism of nucleotidyl transfer. These enzymes often belong to a superfamily characterized by an AMP-binding domain. researchgate.netebi.ac.uk The structural and kinetic analysis of enzymes like PqsA, which catalyze the formation of an acyl-AMP intermediate, helps to elucidate the two-step catalytic cycle common to this class of enzymes: the initial adenylation of the substrate followed by the transfer of the activated substrate to a subsequent acceptor. The ability to trap and structurally characterize the enzyme in complex with the this compound intermediate has been pivotal in dissecting these pathways. nih.govbohrium.com

Applications of 2 O Anthraniloyl Amp in Academic Research Methodologies

Development of Fluorescent Enzymatic Assays

The inherent fluorescence of 2'-O-Ant-AMP and its derivatives has been instrumental in the creation of novel enzymatic assays. These assays offer a sensitive and often continuous method for monitoring enzyme activity, overcoming limitations of traditional radio-labeled or coupled-enzyme assays.

Direct Discontinuous Assays (e.g., for Cyclic Nucleotide Phosphodiesterase)

Fluorescent derivatives of cyclic AMP (cAMP), such as 2'-O-anthraniloyl cAMP (Ant-cAMP), have been synthesized and utilized as substrates for enzymes like beef heart cyclic nucleotide phosphodiesterase (PDE). nih.gov In these direct discontinuous assays, the enzymatic reaction is allowed to proceed for a specific time, after which the reaction is stopped and the products are separated from the unreacted substrate, often using techniques like thin-layer chromatography (TLC). nih.gov The fluorescence of the resulting 2'-O-Ant-AMP product can then be measured to determine the extent of the reaction. This method has been effective in determining kinetic parameters for PDE, revealing apparent Kₘ values for cAMP derivatives. nih.gov

Spectrofluorometric Quantitation

The fluorescence properties of the anthraniloyl group are sensitive to the polarity of its environment. nih.gov This characteristic is exploited in spectrofluorometric quantitation. For instance, the cleavage of a fluorescent cyclic nucleotide analog like 2'-O-(N-methylanthraniloyl)-cGMP by brain phosphodiesterase can lead to a significant decrease in fluorescence, allowing for real-time monitoring of enzyme activity. researchgate.net Upon excitation, typically in the 330-350 nm range, these derivatives emit fluorescence at approximately 430-445 nm in aqueous solutions. nih.govresearchgate.net The change in fluorescence intensity upon enzymatic conversion of the substrate to the product forms the basis of the assay. researchgate.net

Investigating Substrate Specificity and Enzyme Kinetics

A significant application of 2'-O-Ant-AMP and related compounds is in the detailed analysis of enzyme substrate specificity and kinetics. nih.govplos.org By synthesizing a variety of fluorescent nucleotide analogs, such as MANT-substituted purine (B94841) and pyrimidine (B1678525) 3',5'-cyclic nucleotides, researchers can test the ability of different human PDEs to hydrolyze them. plos.org The turnover of these substrates can be quantified directly through fluorescence detection, providing a powerful tool to understand which enzymes act on specific signaling molecules. plos.org For example, studies have shown that 2'-hydroxyl-modified cAMP and cGMP derivatives are effective substrates for beef heart cyclic nucleotide phosphodiesterase, although they are processed less efficiently than the natural substrates. nih.gov This approach allows for the determination of key kinetic parameters like Kₘ and kcat, offering a comprehensive view of an enzyme's catalytic efficiency and preference for different substrates. nih.govresearchgate.netnih.govresearchgate.net

High-Throughput Screening of Enzyme Inhibitors (e.g., PqsA inhibitors)

The fluorescence-based assays utilizing anthraniloyl-modified nucleotides are well-suited for high-throughput screening (HTS) of potential enzyme inhibitors. nih.govmdpi.complos.orgnih.gov HTS allows for the rapid testing of large libraries of chemical compounds to identify those that modulate the activity of a target enzyme. plos.org A notable example is the screening for inhibitors of PqsA, an enzyme essential for quorum sensing in the bacterium Pseudomonas aeruginosa. nih.govmdpi.com PqsA catalyzes the formation of anthraniloyl-AMP as an intermediate. mdpi.com Researchers have designed HTS assays using mimics of this intermediate to identify competitive inhibitors. mdpi.comnih.gov For instance, norharmane was identified as a potent and selective inhibitor of PqsA through an activity-based HTS, where it was found to competitively bind to the anthraniloyl-AMP binding domain. nih.gov This demonstrates the power of using 2'-O-Ant-AMP analogs in discovering novel drug candidates.

Applications in Structural Biology for Ligand-Bound Enzyme Structures

Determining the three-dimensional structure of an enzyme bound to its ligand is crucial for understanding its function and for rational drug design. nih.govarxiv.org 2'-O-Ant-AMP and its analogs have been used to facilitate the crystallization and structure determination of enzymes. The ability to form a stable complex with the enzyme of interest can help in obtaining high-quality crystals for X-ray crystallography. For example, the crystal structures of the enzyme PqsA have been solved in complex with its natural ligand anthraniloyl-AMP and an inhibitor, 6-fluoroanthraniloyl-AMP. mdpi.com These structures reveal the specific interactions within the active site that are critical for ligand recognition and catalysis, providing a detailed blueprint for the design of more potent and specific inhibitors. mdpi.comscienceopen.com

Exploration of RNA Processing and Modification Pathways

2'-O-Anthraniloyl adenosine (B11128) monophosphate (2'-O-Ant-AMP) is a fluorescent analog of adenosine monophosphate (AMP). The attachment of the anthraniloyl group to the 2'-hydroxyl position of the ribose sugar imparts fluorescent properties to the molecule, making it a valuable tool in biochemical and biophysical studies. The fluorescence of the anthraniloyl group is highly sensitive to its local environment, a characteristic that researchers exploit to monitor molecular interactions and enzymatic reactions in real-time. This section details the application of 2'-O-Ant-AMP in elucidating the mechanisms of RNA processing and modification.

A primary application of 2'-O-Ant-AMP lies in its use as a reporter for enzymatic activities where AMP is a substrate, product, or intermediate. Many enzymes involved in RNA metabolism, such as RNA ligases, utilize ATP and proceed through an adenylated intermediate. By substituting ATP with a fluorescent analog like 2'-O-Anthraniloyl ATP, or by using 2'-O-Ant-AMP to study the reverse reaction, researchers can track the kinetics and conformational changes of these enzymes.

Probing the Mechanism of RNA Ligases

RNA ligases are critical enzymes that catalyze the formation of phosphodiester bonds, sealing nicks in RNA strands. This process is fundamental to RNA repair and certain splicing pathways. Many RNA ligases, such as T4 RNA ligase 2 (Rnl2), operate through a three-step mechanism involving the formation of a covalent ligase-AMP intermediate. nih.gov

Adenylylation of the Ligase: The enzyme reacts with ATP to form a covalent enzyme-AMP intermediate, releasing pyrophosphate.

AMP Transfer: The AMP moiety is transferred from the enzyme to the 5'-phosphate of the RNA strand at the nick, forming an RNA-adenylate (AppRNA) intermediate. biorxiv.org

Nick Sealing: The 3'-hydroxyl group of the other RNA strand attacks the AppRNA intermediate, forming a phosphodiester bond and releasing AMP. nih.gov

2'-O-Anthraniloyl-AMP and its triphosphate counterpart serve as powerful probes for dissecting this pathway. The fluorescence of the anthraniloyl group changes distinctly at each step, providing a continuous assay of the reaction progress. For example, the fluorescence intensity and anisotropy of the anthraniloyl fluorophore can differ significantly between the free nucleotide, the enzyme-bound state (ligase-AMP), the RNA-adenylated state (AppRNA), and the final released AMP product.

Table 1: Illustrative Fluorescence Changes in RNA Ligase Reactions with 2'-O-Anthraniloyl Probes

| Reaction Step | Fluorescent Analog | Observed Fluorescence Change | Mechanistic Insight |

| Ligase Adenylylation | 2'-O-Ant-ATP | Increase in fluorescence intensity and anisotropy upon covalent binding to the ligase. | Allows for real-time monitoring of the first step of ligation and determination of kinetic constants for enzyme adenylylation. |

| AMP Transfer to RNA | Covalently-bound 2'-O-Ant-AMP | Decrease or change in fluorescence upon transfer to the 5' end of the RNA. | Monitors the formation of the AppRNA intermediate and the release of the de-adenylylated enzyme. |

| Phosphodiester Bond Formation | App(Ant)RNA | Further change in fluorescence as the 3'-OH attacks and releases 2'-O-Ant-AMP. | Tracks the final step of ligation and the release of the fluorescent AMP analog. |

This table is based on established principles of using fluorescent nucleotide analogs to study enzymatic reactions. The exact changes can vary depending on the specific enzyme and reaction conditions.

Investigating Ribozyme-Catalyzed Reactions

Ribozymes are RNA molecules that possess catalytic activity, playing roles in processes like RNA splicing and tRNA biosynthesis. wikipedia.org Some in vitro-selected ribozymes can catalyze acyl-transfer reactions, which are crucial for understanding the prebiotic origins of translation. In these reactions, an amino acid, activated as an aminoacyl-adenylate, is transferred to a hydroxyl group on the ribozyme.

2'-O-Anthraniloyl-AMP can be used to create fluorescently labeled aminoacyl-adenylates. For instance, an amino acid can be attached to the 5'-phosphate of 2'-O-Ant-AMP. When a ribozyme catalyzes the transfer of this aminoacyl group to one of its own internal 2'-hydroxyl groups, the anthraniloyl fluorophore is brought into a new chemical environment. researchgate.net This change can be detected as a shift in fluorescence emission or polarization, allowing for the quantification of ribozyme activity and substrate specificity.

Research Findings: Studies on self-aminoacylating ribozymes have shown that these RNA enzymes can catalyze the formation of an ester bond between an amino acid and an internal 2'-OH group. nih.gov The use of substrates like biotinyl-phenylalanine activated with 2'-O-Ant-AMP allows for both fluorescent detection and affinity purification of the modified ribozyme. The competitive inhibition of these reactions by AMP suggests a specific binding pocket for the adenylate portion of the substrate, a hypothesis that can be further tested using fluorescent analogs.

Table 2: Application of 2'-O-Anthraniloyl-AMP in Ribozyme Studies

| Ribozyme Activity | Substrate Analog | Measurement Principle | Research Finding |

| Self-aminoacylation | Phenylalanyl-2'-O-Ant-AMP | The ribozyme attacks the aminoacyl-adenylate, transferring the amino acid to itself and releasing 2'-O-Ant-AMP. The kinetics are followed by monitoring the fluorescence change of the released product. researchgate.net | Demonstrates the ability of RNA to catalyze acyl transfer, a key step in protein synthesis. Allows for determination of kinetic parameters like k_cat and K_M. |

| Substrate Binding | 2'-O-Ant-AMP | Used as a competitive inhibitor against the aminoacyl-adenylate substrate. Binding can be monitored by fluorescence anisotropy or quenching. | Confirms the presence of a specific binding site for the AMP moiety on the ribozyme, guiding structural and mechanistic studies. |

These methodologies provide detailed insights into the catalytic strategies employed by RNA, supporting the RNA world hypothesis which posits that RNA molecules were the primary catalysts of life before the evolution of protein enzymes. wikipedia.org

Future Directions and Emerging Research Avenues

Development of Next-Generation Fluorescent Nucleotide Probes

The foundation laid by 2'-O-Anthraniloyl AMP and its N-methylated counterpart, 2'-/3'-O-(N-Methylanthraniloyl)-AMP (MANT-AMP), has spurred the development of new fluorescent nucleotide probes. plos.orgjenabioscience.com The synthesis of these analogs, often achieved by reacting the nucleotide with isatoic anhydride (B1165640) or N-methylisatoic anhydride, yields probes with valuable spectroscopic properties. nih.govnih.gov For instance, 2'-O-anthraniloyl derivatives of cyclic AMP (cAMP) and cyclic GMP (cGMP) exhibit fluorescence emission maxima between 430-445 nm. nih.gov Their fluorescence is highly sensitive to the polarity of the solvent, a characteristic that is invaluable for probing nucleotide-binding sites in enzymes. nih.gov

Future research is focused on creating probes with enhanced features such as:

Improved Quantum Yields: Increasing the brightness of these probes will enable detection at even lower concentrations. nih.govnih.gov

Red-Shifted Spectra: Developing probes that excite and emit at longer wavelengths will minimize background fluorescence from cellular components. nih.gov

Targeted Specificity: Synthesizing derivatives with modifications that target specific enzymes or cellular compartments will allow for more precise investigations.

A promising direction is the creation of probes with caging technologies, where a photolabile group masks the probe's function until it is activated by light. nih.gov This allows for spatiotemporal control in living cells, enabling researchers to study dynamic processes with high precision. nih.gov

Advanced Structural Studies with this compound and Its Analogs

The use of this compound and its analogs, particularly MANT-derivatives of other nucleotides like GTP, has been instrumental in elucidating the structural basis of enzyme inhibition and activation. umt.edu For example, crystal structures of mammalian adenylyl cyclase (mAC) in complex with MANT-GTP have revealed a novel mechanism of inhibition. umt.edu The MANT group settles into a hydrophobic pocket, preventing the conformational change required for catalysis. umt.edu

These structural studies have highlighted the plasticity of nucleotide-binding sites and provided a basis for the rational design of more potent and specific inhibitors. umt.edunih.gov Future research will likely involve:

Cryo-Electron Microscopy (Cryo-EM): This technique can be used to study large, dynamic enzyme complexes that are difficult to crystallize, providing new insights into their interactions with anthraniloyl-nucleotides.

Time-Resolved Crystallography: This method can capture snapshots of enzymatic reactions in progress, offering a detailed view of the conformational changes that occur when an enzyme binds to and processes a substrate analog like 2'-O-Ant-AMP.

Computational Modeling: Molecular dynamics simulations can complement experimental data, providing a deeper understanding of the forces and interactions that govern the binding of these fluorescent probes. mdpi.com

Mechanistic Elucidation of Novel Enzymatic Interactions

This compound and its derivatives are powerful tools for studying the kinetics and mechanisms of a wide range of enzymes. jenabioscience.com The fluorescence change upon binding or hydrolysis allows for real-time monitoring of enzymatic activity. nih.gov This has been applied to enzymes such as cyclic nucleotide phosphodiesterases, for which anthraniloyl-cAMP serves as a fluorescent substrate. nih.govnih.gov

Emerging research is focused on uncovering the mechanisms of newly discovered enzymes and characterizing their interactions with nucleotide substrates. For instance, in the biosynthesis of the bacterial signaling molecule Pseudomonas quinolone signal (PQS), the enzyme PqsA activates anthranilic acid to form an anthraniloyl-AMP intermediate. mdpi.com Studying the interaction of PqsA with mimics of this intermediate provides a deeper understanding of this crucial step in bacterial virulence. mdpi.comnih.gov

Future studies will likely expand to:

Single-Molecule Enzymology: Observing individual enzyme molecules interact with fluorescent substrates can reveal rare conformational states and transient intermediates that are hidden in ensemble measurements.

High-Throughput Screening: The fluorescence properties of anthraniloyl-nucleotides make them ideal for developing high-throughput assays to screen for new enzyme inhibitors.

Exploiting this compound Mimics for Biochemical Tool Development

The core structure of this compound is being used as a scaffold to design and synthesize novel biochemical tools. By replacing parts of the molecule, researchers can create mimics that target specific enzymes or pathways. For example, novel triazole nucleoside-based anthraniloyl-AMP mimics have been synthesized to inhibit PqsA, the enzyme that initiates PQS biosynthesis in Pseudomonas aeruginosa. mdpi.comnih.gov While these initial compounds showed limited direct inhibition of PQS production, they significantly impacted bacterial biofilm morphology, highlighting the potential of this approach to develop new anti-virulence agents. mdpi.comnih.gov

Another strategy involves creating sulfonyladenosine-based mimics of the anthranilyl-AMP intermediate. acs.org These mimics have been shown to be potent inhibitors of PqsA in biochemical assays, although their effectiveness in whole bacteria was limited, likely due to poor cell penetration. acs.org

Future development in this area will focus on:

Improving Cell Permeability: Modifying the chemical structure of the mimics to enhance their ability to cross bacterial cell membranes is a key challenge. acs.org

Multi-Targeting Inhibitors: Designing mimics that can inhibit multiple enzymes in a pathway could lead to more effective therapeutic strategies.

Photo-Crosslinking Probes: Incorporating photo-reactive groups into the mimics would allow for the permanent labeling and identification of their binding partners within the cell.

Integration with "Omics" Approaches for Systems-Level Understanding

The integration of data from genomics, transcriptomics, proteomics, and metabolomics—collectively known as "omics"—provides a holistic view of cellular processes. agronomyjournals.com Fluorescent probes like this compound can play a crucial role in these systems-level investigations by providing functional data that complements the static information from omics datasets.

For example, metabolomics might identify changes in the levels of certain nucleotides under specific conditions. This compound and its analogs can then be used to study the enzymes that metabolize these nucleotides, providing a mechanistic link between the metabolomic data and cellular function. This integrated approach can help to unravel complex biological networks and identify key regulatory points. nih.gov

Future research will likely see the development of:

Activity-Based Probes for Omics: Designing anthraniloyl-based probes that can be used to profile the activity of specific enzyme families across the entire proteome.

In Vivo Imaging with Omics Correlation: Combining live-cell imaging using fluorescent nucleotide probes with subsequent omics analysis of the same cells to directly link molecular activity with global cellular changes.

Systems Biology Modeling: Incorporating the kinetic data obtained from studies using this compound into computational models of cellular networks to predict how these systems will respond to perturbations. acs.org

The continued development and application of this compound and its derivatives promise to yield exciting new discoveries across a broad range of biological disciplines.

Q & A

Q. What is the role of 2'-O-Anthraniloyl AMP in enzyme kinetic studies?

Methodological Answer: this compound is a fluorescent substrate analog widely used to study phosphodiesterase (PDE) activity. Its anthraniloyl group enables real-time monitoring of enzymatic hydrolysis via fluorescence changes. Researchers employ it to measure catalytic rates, substrate specificity, and allosteric modulation in PDEs like PDE5. For example, in studies of PDE5 activation by cGMP, this analog allows precise quantification of enzymatic activity under varying cGMP concentrations, as cGMP enhances hydrolysis rates through allosteric regulation .

Key Experimental Design:

- Prepare reaction mixtures with fixed concentrations of this compound and titrate cGMP.

- Monitor fluorescence intensity (excitation/emission at 315/400 nm) to track substrate hydrolysis.

- Calculate kinetic parameters (e.g., , ) using Michaelis-Menten or Hill equations.

Q. How do researchers optimize fluorescence-based assays using this compound?

Methodological Answer: Optimization involves:

- Substrate Concentration: Use concentrations below to ensure linear initial velocity measurements.

- Signal-to-Noise Ratio: Minimize background fluorescence by using purified enzyme preparations (e.g., PDE5 isolated from rat cerebella, free from kinase contamination) .

- Dynamic Range Calibration: Include controls with excess unlabeled substrate to confirm fluorescence changes are hydrolysis-dependent.

Data Example:

| Condition | Fluorescence Change (ΔF/min) | Notes |

|---|---|---|

| Baseline (no enzyme) | 0.5 ± 0.1 | Background noise |

| 10 nM PDE5 | 12.3 ± 1.2 | Linear response |

| +1 µM cGMP | 18.7 ± 1.5 | Allosteric activation |

Q. What are the key considerations when selecting substrate analogs like this compound for phosphodiesterase research?

Methodological Answer:

- Specificity: Ensure the analog is hydrolyzed by the target enzyme (e.g., PDE5) but not by off-target isoforms (e.g., PDE6).

- Detection Compatibility: Fluorescent analogs must match the lab’s spectrofluorometer capabilities.

- Competitive Binding: Validate that the analog competes with natural substrates (e.g., cGMP) to confirm mechanistic relevance .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data when using this compound versus natural substrates?

Methodological Answer: Discrepancies often arise from differences in binding affinities or allosteric effects. For example, cGMP activates PDE5 hydrolysis of this compound but may not affect natural substrates identically. To resolve this:

- Perform parallel assays with both substrates under identical conditions.

- Analyze Hill coefficients to detect cooperative binding (e.g., Hill coefficient shifts from 1.0 to 1.5 indicate allosteric activation at high cGMP) .

- Use inhibitors (e.g., sildenafil) to compare inhibition profiles between substrates.

Q. What experimental strategies are recommended for elucidating the allosteric regulation mechanisms of enzymes using this compound?

Methodological Answer:

- Dose-Response Curves: Titrate allosteric modulators (e.g., cGMP) and measure changes in and .

- Competition Assays: Co-incubate with non-hydrolyzable cGMP analogs to distinguish catalytic vs. allosteric site interactions.

- Structural Probes: Pair kinetic data with cryo-EM or X-ray crystallography to map conformational changes induced by ligand binding.

Case Study: In PDE5, cGMP concentrations >1 µM increased Hill coefficients for this compound hydrolysis, confirming allosteric activation. cAMP or butyl-cGMP showed no such effects, highlighting specificity .

Q. How should researchers design dose-response experiments to quantify cooperative binding effects observed with this compound?

Methodological Answer:

- Use a logarithmic cGMP concentration range (0.1–10 µM) to capture cooperative transitions.

- Fit data to the Hill equation :

where = Hill coefficient.

- Example Data:

| [cGMP] (µM) | Hill Coefficient (n) |

|---|---|

| 0.1 | 1.0 ± 0.1 |

| 1.0 | 1.5 ± 0.2 |

| 10.0 | 1.6 ± 0.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。